molecular formula C10H17N3O2 B2820201 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199385-06-1

4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2820201
CAS No.: 2199385-06-1
M. Wt: 211.265
InChI Key: LOQVAZYZZBGBML-UHFFFAOYSA-N
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Description

The compound 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 1,2,4-triazole pharmacophore, a five-membered heterocyclic ring known to be a critically important scaffold in medicinal chemistry due to its extensive spectrum of biological activities . Researchers value this core structure for developing novel agents in multiple therapeutic areas. Compounds bearing the 1,2,4-triazole nucleus have demonstrated significant potential as antimicrobial agents, showing activity against various bacterial and fungal strains in investigative studies . Furthermore, this chemical class is a key area of interest in oncology research, where related analogues have been investigated for their anticancer properties . Beyond these applications, the 1,2,4-triazole scaffold is also being explored for its anticonvulsant, anti-inflammatory, and antioxidant activities, making it a versatile starting point for drug discovery and pharmacological probe development . The specific substitution pattern on this particular compound—featuring a tetrahydrofuran (oxolane) group and an isopropyl moiety—may influence its physicochemical properties and interaction with biological targets, offering researchers a unique chemical entity for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(2)9-11-12-10(14)13(9)6-8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQVAZYZZBGBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)N1CC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable carbonyl compound, followed by cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

    Preparation of intermediates: Synthesis of oxolan-2-ylmethyl and propan-2-yl precursors.

    Cyclization reaction: Formation of the triazole ring through cyclization under specific conditions, such as controlled temperature and pH.

    Purification: Isolation and purification of the final product using techniques like crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation products: Oxidized triazole derivatives.

    Reduction products: Reduced triazole derivatives.

    Substitution products: Various substituted triazole compounds depending on the substituent introduced.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in various reactions.

    Material Science: It may be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for its triazole ring, which is known for its biological activity.

    Antimicrobial Agents: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

Industry:

    Agriculture: The compound could be used in the formulation of agrochemicals, such as pesticides or herbicides.

    Chemical Manufacturing: It may serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the triazolone core critically modulate physicochemical properties such as acidity (pKa) and solubility.

Compound Structure Substituents pKa (Solvent) Key Features References
Target Compound 4-(Oxolan-2-yl)methyl, 3-isopropyl Not reported Ether oxygen enhances polarity; isopropyl increases lipophilicity. N/A
3-Alkyl-4-(3-ethoxy-4-hydroxybenzylidenamino) Arylidenamino, ethoxy-hydroxy 8.2–9.6 (tert-butyl alcohol) Electron-withdrawing groups lower pKa; hydroxyl aids H-bonding.
1-Acetyl-3-alkyl-4-(4-diethylaminobenzylidenamino) Acetyl, diethylamino aryl 7.5–8.8 (acetonitrile) Acetylation reduces acidity; diethylamino enhances electron-donating effects.
3-(p-Methoxybenzyl)-4-(3-methoxy-4-isobutyroyloxy) Methoxybenzyl, isobutyroyloxy Not reported Methoxy groups improve solubility; ester groups influence metabolic stability.

Key Observations :

  • Acidity (pKa): Substituents like electron-withdrawing arylidenamino groups lower pKa, while alkyl or ether groups (e.g., oxolane) may result in moderate acidity .
  • Solubility : Polar groups (e.g., oxolane, methoxy) enhance aqueous solubility, whereas aromatic or lipophilic substituents (e.g., isopropyl) favor organic solvents .

Key Observations :

  • Antioxidant Activity: Arylidenamino derivatives with hydroxyl or methoxy groups show stronger radical scavenging due to phenolic hydrogen donation . The target compound’s oxolane group may confer moderate activity via ether oxygen radical stabilization.
  • Antimicrobial/Antifungal : Bulky substituents (e.g., isopropyl) may enhance membrane interaction, as seen in itraconazole’s antifungal activity .
  • Antitumor : Alkyl-acetylated triazolones demonstrate potent cytotoxicity, suggesting that the target compound’s isopropyl group could similarly improve efficacy .
Spectral and Computational Analysis

NMR and computational studies reveal substituent effects on electronic structure:

Compound Class ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm) Computational Method References
4-Heteroarylidenamino derivatives 8.2–8.5 (imine proton) 150–160 (C=N) GIAO/DFT (B3LYP/6-31G)
3-(p-Methoxybenzyl) 3.8 (OCH₃), 7.2–7.4 (aromatic) 55.5 (OCH₃), 160.1 (C=O) B3LYP/6-31G(d,p)
Target Compound (Predicted) ~3.5–4.0 (oxolane CH₂), 1.2 (isopropyl CH₃) ~70–75 (oxolane C-O), 170–175 (C=O) Not reported N/A

Key Observations :

  • The oxolane methyl group’s protons are expected at δ 3.5–4.0 ppm, while the isopropyl methyl groups would appear near δ 1.2 ppm.
  • Computational models (e.g., B3LYP/6-31G) accurately predict shifts for triazolones, suggesting utility for the target compound .

Q & A

Q. What are the optimal synthetic routes for 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be standardized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions. For analogous triazolone derivatives, refluxing in ethanol or dimethylformamide (DMF) for 2–4 hours under nitrogen atmosphere is common to achieve cyclization . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for triazole formation .
  • Catalysts : Triethylamine or pyridine may be used to neutralize acidic byproducts .
  • Purity control : Recrystallization from DMF/ethanol (1:1) is effective for isolating crystalline products .

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Analyze chemical shifts for the oxolane methyl group (δ ~3.5–4.0 ppm for oxolane protons) and the propan-2-yl moiety (δ ~1.2–1.4 ppm for methyl groups) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area normalization) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~238) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For similar triazolones, HOMO energy levels correlate with antioxidant activity .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2). Focus on hydrogen bonding with the triazolone ring and hydrophobic interactions with the oxolane group .

Q. What experimental designs are suitable for studying the compound’s environmental fate or toxicity?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory studies :

  • Assess hydrolysis/photodegradation in aqueous buffers (pH 4–9) under UV light .
  • Use OECD Test Guideline 307 for soil degradation.

Ecotoxicology :

  • Daphnia magna acute toxicity (48-hr LC50) and algal growth inhibition assays .

Q. How can contradictions in bioactivity data (e.g., varying IC50 values across assays) be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .
  • Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-laboratory variability .
  • Mechanistic studies : Combine enzyme inhibition assays (e.g., kinase profiling) with transcriptomics to identify off-target effects .

Q. What strategies are effective for modifying the compound’s structure to enhance solubility or bioavailability?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the oxolane methyl group to improve water solubility .
  • Co-crystallization : Screen with co-formers like succinic acid to enhance dissolution rates .

Q. How can X-ray crystallography or advanced NMR elucidate conformational dynamics of the triazolone ring?

Methodological Answer:

  • Single-crystal X-ray : Resolve dihedral angles between the triazolone and oxolane groups to study ring puckering effects .
  • Dynamic NMR : Monitor temperature-dependent <sup>1</sup>H shifts to detect rotational barriers around the C-N bond in the triazolone .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., unexpected <sup>13</sup>C NMR shifts)?

Methodological Answer:

  • Cross-validation : Compare with computed NMR spectra (e.g., using Gaussian09) to identify artifacts .
  • Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to resolve overlapping signals in the triazolone region .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

Methodological Answer:

  • Nonlinear regression : Fit IC50 curves using a four-parameter logistic model (e.g., GraphPad Prism) .
  • ANOVA with post-hoc tests : Apply Tukey’s HSD for multi-group comparisons in toxicity assays .

Environmental & Ecological Research

Q. How can the compound’s persistence in aquatic systems be modeled?

Methodological Answer:

  • QSPR models : Use logP and pKa values to predict bioaccumulation potential .
  • Microcosm studies : Simulate riverine ecosystems to track degradation products via LC-MS/MS .

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